molecular formula C11H12N2O B1501952 3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile CAS No. 887591-49-3

3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile

Cat. No.: B1501952
CAS No.: 887591-49-3
M. Wt: 188.23 g/mol
InChI Key: YJUXSNSKJGQSBR-UHFFFAOYSA-N
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Description

3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propionitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile typically involves the reaction of 3-(dimethylamino)benzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The reaction can be represented as follows:

[ \text{3-(dimethylamino)benzaldehyde} + \text{malononitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as lead acetate have been reported to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)phenol
  • 3-(Dimethylamino)benzaldehyde
  • 3-(Dimethylamino)benzonitrile

Uniqueness

3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile is unique due to the presence of both a dimethylamino group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacological properties and industrial applications .

Properties

IUPAC Name

3-[3-(dimethylamino)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)10-5-3-4-9(8-10)11(14)6-7-12/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUXSNSKJGQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695997
Record name 3-[3-(Dimethylamino)phenyl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-49-3
Record name 3-[3-(Dimethylamino)phenyl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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